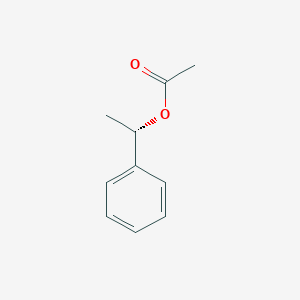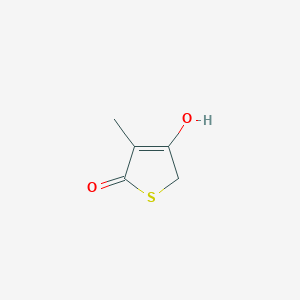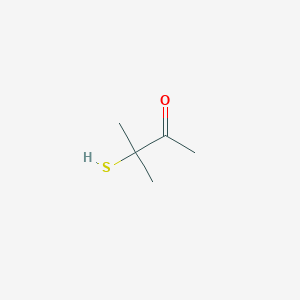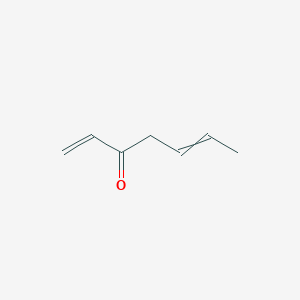
EDTA, AM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediaminetetraacetic acid (EDTA) is a common metal ion probe in industry and medicine . It is widely used to detect metal ions such as nickel, cobalt, iron, mercury, lead, and calcium .
Synthesis Analysis
EDTA is involved in the green synthesis reaction of adipic acid . It also plays a role in the industrial synthesis of EDTA, where it reacts with ammonia to produce the salt of NTA, another good metal chelator .
Molecular Structure Analysis
EDTA is an aminopolycarboxylic acid with the formula [CH2N(CH2CO2H)2]2 . It forms stable cage-like structures with most metal ions and is usually represented with octahedral geometry . The structure of EDTA complexes has been studied in detail using molecular mechanics and density functional theory .
Chemical Reactions Analysis
EDTA is a hexadentate ligand consisting of six complexing groups: four carboxylate oxygens and two amine nitrogens . It forms more stable complexes with metal ions than mono- or bidentate ligands due to the chelate effect . EDTA is used in complexometric titrations because it forms very stable complexes with many metal ions .
Physical And Chemical Properties Analysis
EDTA is a white, water-insoluble solid . It is soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and slightly soluble in cold water . It is insoluble in ethanol and general organic solvents . It can form extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals .
科学的研究の応用
EDTA in Plant Research
EDTA has diverse applications in plant research. One study explored its effects on barley seedlings, revealing that different doses of EDTA impact germination rates, root, leaf, and coleoptile lengths, and the mitotic index. This indicates that EDTA can have genotoxic and mutagenic effects on plants (Ilbas, Eroğlu, & Eroğlu, 2006).
EDTA in Drug Delivery Systems
EDTA is also used in drug delivery systems. A study demonstrated its use in loading doxorubicin into liposomes using an NH4EDTA gradient. This method improved therapeutic effects and reduced drug-related cytotoxicity (Song et al., 2014).
EDTA in Endodontics
In endodontics, EDTA is used for root canal enlargement. Research has shown that it affects the substrate adherence capacity of macrophages, suggesting that its leakage during therapy could alter macrophage function and reduce periapical inflammatory reactions (Segura et al., 1997).
EDTA in Heavy Metal Phytoremediation
EDTA enhances the phytoremediation of heavy-metal-contaminated soils. It increases metal mobility and uptake into plants like Helianthus annuus, making it effective in soil remediation (Chen & Cutright, 2001).
EDTA in Dentistry
In dentistry, the use of EDTA for smear layer removal and its impact on dentin structure is significant. Studies suggest that short applications of EDTA are effective in removing the smear layer without causing excessive dentinal erosion (Çalt & Serper, 2002).
EDTA and Corneal Permeability
EDTA affects corneal permeability, which has implications for ocular drug products. It can influence the corneal and aqueous humor drug levels and has potential use in improving ocular bioavailability (Grass, Wood, & Robinson, 1985).
EDTA in Soil Remediation
EDTA application influences the uptake of heavy metals like Zn in plants, impacting plant growth and metal translocation. It can mobilize soil contaminants, facilitating their uptake by plants, thus aiding in soil remediation (Chen et al., 2004).
Safety And Hazards
EDTA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . Users are advised to wear personal protective equipment and avoid contact with skin, eyes, or clothing .
将来の方向性
EDTA-AM has been shown to induce an arrest of mitotic progression and chromosome decondensation . This suggests potential applications in the study of cell division and chromosomal structure. Additionally, increasing the pH of EDTA-containing solutions may improve their effectiveness as DNA preservatives .
Relevant Papers
Several papers have been published on the topic of EDTA. One paper discusses the use of EDTA as a preservative of high molecular weight DNA in biological samples . Another paper discusses the potential of EDTA as a selective inhibitor against dNTP hydrolyzing enzymes . These papers provide valuable insights into the diverse applications and potential future directions of EDTA research.
特性
CAS番号 |
162303-59-5 |
|---|---|
製品名 |
EDTA, AM |
分子式 |
C22H32N2O16 |
分子量 |
580.49 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






